6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one
Description
6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentane moiety, with an amino substituent at the 6-position. Its IUPAC name is 1H,2H,3H,4H,5H,6H,7H-cyclopenta[b]pyridin-7-one, and it belongs to the cyclopenta[b]pyridine family .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-amino-5,6-dihydrocyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C8H8N2O/c9-6-4-5-2-1-3-10-7(5)8(6)11/h1-3,6H,4,9H2 |
InChI Key |
ZJLPVFCGRUAEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Manganese-Catalyzed Oxidation of Cyclopentene-Pyridine Precursors
One of the most prominent methods involves the oxidation of cyclopentene-pyridine derivatives using manganese(II) triflate (Mn(OTf)₂) as a catalyst with tert-butyl hydroperoxide (t-BuOOH) as the oxidant. This approach was demonstrated to efficiently produce the target compound with high yields under mild conditions.
| Reaction Parameters | Conditions | Yield | Reference |
|---|---|---|---|
| Substrate: 2,3-Cyclopentene pyridine | Mn(OTf)₂ (0.0025 mmol), t-BuOOH (2.5 mmol), water, 25°C | 98% | , |
This method involves the oxidation of the pyridine ring adjacent to the cyclopentene moiety, leading to the formation of the dihydro-cyclopenta[b]pyridin-7-one core. The process is notable for its chemoselectivity and operational simplicity.
Ozonolysis and Subsequent Hydrolysis
Another route employs ozonolysis of 5-benzylidene-6,7-dihydro-5H-pyrindine derivatives, followed by hydrolysis and reduction to yield the target compound.
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Ozonolysis of benzylidene derivatives | Ozone in methanol/dichloromethane, then thiourea quenching | 76% | , |
This oxidative cleavage followed by reduction facilitates the formation of the cyclopenta[b]pyridin-7-one framework.
Cyclization of Pyridine Precursors
Intramolecular Cyclization of 2-Amino-3-cyanopyridines
A direct cyclization approach involves converting 2-amino-3-cyanopyridines into the target compound through acid-mediated intramolecular cyclization.
| Reaction Conditions | Operation | Yield | Reference |
|---|---|---|---|
| Acidic conditions (HCl, reflux) | Cyclization of 2-amino-3-cyanopyridines | Moderate (not specified) |
This method relies on the nucleophilic attack of amino groups on nitrile functionalities, followed by ring closure under acidic conditions.
Substituted Derivative Synthesis via Hydrazide Condensation
Hydrazide Condensation with Cyclopentanone Derivatives
The synthesis of derivatives involves reacting 5H-cyclopenta[b]pyridin-7-one with hydrazides, followed by dehydration and aromatization to produce the amino-pyridinone core.
| Reaction Conditions | Operation | Yield | Reference |
|---|---|---|---|
| Hydrazide addition in ethanol, reflux | Hydrazide condensation | 30–38% |
This approach is useful for generating functionalized analogs for further derivatization.
Summary of Key Preparation Methods
| Method | Starting Material | Reaction Type | Reaction Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Oxidation (Mn(OTf)₂, t-BuOOH) | Cyclopentene-pyridine derivatives | Oxidative cyclization | Mild, aqueous | 98% | High yield, operational simplicity |
| Ozonolysis & hydrolysis | Benzylidene derivatives | Oxidative cleavage | Ozone in methanol/CH₂Cl₂ | 76% | Efficient for aromatic derivatives |
| Acid-mediated cyclization | 2-Amino-3-cyanopyridines | Nucleophilic cyclization | Reflux in HCl | Moderate | Useful for diverse substitutions |
| Hydrazide condensation | Cyclopenta[b]pyridin-7-one | Condensation | Reflux in ethanol | 30–38% | Functional group diversity |
Notes on Reaction Optimization and Challenges
- Selectivity: Manganese-catalyzed oxidation offers high selectivity for the desired dihydro-pyridinone core, minimizing side reactions.
- Yield Variability: Yields depend on substrate purity, reaction temperature, and oxidant equivalents.
- Reaction Conditions: Mild temperatures (around 25°C) favor high yields and reduce decomposition.
Chemical Reactions Analysis
6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant . The compound can also participate in substitution reactions with alkylating agents, leading to the formation of various derivatives .
Scientific Research Applications
6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one has several scientific research applications. It is used as an intermediate in the synthesis of pharmaceutical compounds, including those with hypoglycemic activity, calcium channel antagonists, fluorescent probes, and protein kinase inhibitors . Additionally, it has been employed as a novel inhibitor for carbon steel corrosion in acidic environments . The compound’s ability to form stable adsorption films on metal surfaces makes it valuable in industrial applications for corrosion protection .
Mechanism of Action
The mechanism of action of 6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one involves its interaction with various molecular targets and pathways. For example, its derivatives have been found to inhibit protein kinase FGFR1, which plays a crucial role in cell signaling and growth . The compound’s ability to form stable complexes with metal surfaces through chemisorption and physisorption also contributes to its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
Positional Isomers of Aminobenzopyrano-Pyridinones
Compounds such as 6-amino-, 7-amino-, 8-amino-, and 9-amino-5H-benzopyrano[2,3-b]pyridin-5-ones (e.g., compounds 1–4 in ) highlight the effect of amino group positioning on reactivity and product formation. For example:
- 6-Amino-5H-benzopyrano[2,3-b]pyridin-5-one (1): Synthesized via Skraup reaction using benzyl alcohol as a solvent .
- 7-Amino-5H-benzopyrano[2,3-b]pyridin-5-one (2): Requires distinct reaction conditions (e.g., nitrobenzene, fuming sulfuric acid) to yield 12H-pyrido[3’,2’:5,6]pyrano[3,2-f]quinolin-12-one after cyclization .
Key Insight: The position of the amino group dictates the reaction pathway and product complexity. For instance, 6-amino derivatives favor straightforward substitution, while 7-amino analogs undergo cyclization to form fused quinoline systems .
Cyclopenta[b]pyridine Derivatives with Varied Substituents
describes multi-substituted 6,7-dihydro-5H-cyclopenta[b]pyridines (e.g., compounds 5a–5e), which differ in substituents (e.g., phenyl, thienyl, halogens). These compounds are synthesized via condensation reactions and characterized by IR, $ ^1H $-NMR, and $ ^{13}C $-NMR .
| Compound ID | Substituents | Molecular Formula | Molecular Weight | Physical State |
|---|---|---|---|---|
| 5a | 4-phenyl, 2-thienyl | C$ _{17} $H$ _{14} $N$ _2 $S | 278.37 | Yellow crystals |
| 5b | 4-(4-chlorophenyl), 2-thienyl | C$ _{17} $H$ _{13} $ClN$ _2 $S | 312.81 | Colorless solid |
| 5c | 4-(4-bromophenyl), 2-thienyl | C$ _{17} $H$ _{13} $BrN$ _2 $S | 357.26 | Colorless solid |
Comparison: Electron-withdrawing groups (e.g., Cl, Br) enhance stability but reduce solubility in polar solvents. The amino group in 6-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one likely improves hydrogen-bonding capacity compared to halogenated analogs .
Brominated Cyclopenta[b]pyridinones
Brominated analogs, such as 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one (CAS: 1256823-72-9), exhibit distinct reactivity due to the bromine atom’s electrophilic nature. Key properties include:
Heterocyclic Analogs with Sulfur Incorporation
4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one (CAS: 14470-51-0) introduces a sulfur atom into the fused ring system. Key differences include:
- Molecular Formula: C$ _7 $H$ _7 $NOS (vs. C$ _8 $H$ _8 $N$ _2 $O for the amino compound).
Research Implications
- Medicinal Chemistry: The amino group’s hydrogen-bonding capability makes 6-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one a candidate for kinase inhibitor design .
- Synthetic Chemistry : Brominated derivatives are versatile intermediates for synthesizing complex heterocycles .
Biological Activity
6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H8N2O
- Molecular Weight : 148.16 g/mol
- IUPAC Name : 6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one
Antimicrobial Activity
Research has indicated that derivatives of cyclopenta[b]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to the 6-amino group enhance the compound's efficacy against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one | E. coli | 32 µg/mL |
| 6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one | S. aureus | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that it inhibits cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 4.8 |
| A549 | 3.9 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, indicating its potential as a chemotherapeutic agent.
The biological activity of 6-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways related to cancer cell growth.
- Receptor Modulation : It may also act as a modulator for certain receptors, influencing signaling pathways critical for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 6-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one and evaluated their antimicrobial activity against multi-drug resistant strains. The results indicated that specific substitutions on the amino group significantly enhanced antibacterial efficacy.
Case Study 2: Cancer Cell Line Studies
A separate study focused on the anticancer properties of the compound against breast and lung cancer cell lines. The results demonstrated that treatment with 6-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one led to a dose-dependent decrease in cell viability and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
